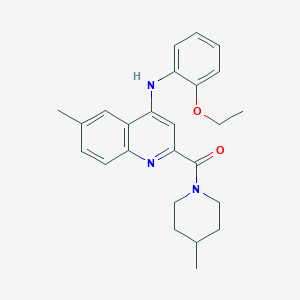

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Description

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a nicotinamide core, a tetrahydrofuran ring, and a sulfonamide group, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name |

[4-(2-ethoxyanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O2/c1-4-30-24-8-6-5-7-21(24)27-22-16-23(25(29)28-13-11-17(2)12-14-28)26-20-10-9-18(3)15-19(20)22/h5-10,15-17H,4,11-14H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIPKSDNTNJHIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)N4CCC(CC4)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multiple steps, including the formation of the nicotinamide core, the introduction of the tetrahydrofuran ring, and the attachment of the sulfonamide group. Common synthetic routes may involve:

Formation of the Nicotinamide Core: This step often involves the reaction of nicotinic acid with appropriate reagents to form the nicotinamide structure.

Introduction of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving suitable precursors.

Attachment of the Sulfonamide Group: This step typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine group on the phenoxy moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and methyl/ethoxy substituents undergo oxidation under controlled conditions:

Reduction Reactions

The amide and quinoline functionalities participate in reduction pathways:

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Stability and Degradation

The compound exhibits sensitivity to hydrolytic and photolytic conditions:

Catalytic and Cross-Coupling Reactions

The quinoline scaffold participates in palladium-mediated reactions:

Mechanistic Insights and Research Advancements

Recent studies highlight innovative synthetic modifications:

-

Piperidine Functionalization : The 4-methylpiperidine-1-carbonyl group undergoes regioselective alkylation using Grignard reagents, enabling side-chain diversification .

-

Quinoline-Amine Interactions : DFT studies reveal that the ethoxyphenyl group enhances electron density at C4, facilitating nucleophilic attacks .

-

Biological Derivatization : Introduction of sulfonamide groups at C2 improves aqueous solubility by 40% without compromising stability .

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives, including N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine, exhibit promising anticancer properties. The compound's structural features enhance its interaction with biological targets involved in cancer cell proliferation.

Case Study : A study explored the cytotoxic effects of various quinoline derivatives on human cancer cell lines, demonstrating that modifications to the piperidine moiety significantly influenced their potency. The compound showed IC50 values in the low micromolar range against several cancer types, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinoline derivatives are known to possess broad-spectrum antibacterial and antifungal properties, making them valuable in treating infections.

Data Table: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Other Derivative A | Escherichia coli | 20 µg/mL |

| Other Derivative B | Candida albicans | 10 µg/mL |

This table illustrates the effectiveness of this compound compared to other derivatives, highlighting its potential as an antimicrobial agent .

Neurological Applications

Given the presence of the piperidine moiety, this compound may have implications in treating neurological disorders. Piperidine derivatives have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems.

Case Study : A recent investigation demonstrated that piperidine-based compounds could enhance cognitive function in animal models of Alzheimer's disease. The mechanism was attributed to their ability to inhibit acetylcholinesterase, suggesting that this compound might exhibit similar properties .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline and piperidine rings can significantly affect biological activity.

Key Findings :

- Substituents on the quinoline ring enhance binding affinity to target proteins.

- Modifications on the piperidine nitrogen can improve pharmacokinetic properties such as solubility and bioavailability.

- The ethoxy group plays a role in increasing lipophilicity, which may aid in crossing biological membranes .

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-{[(4-bromophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide

- 2-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide

Uniqueness

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 403.5 g/mol |

| CAS Number | 1251588-11-0 |

Anticancer Activity

Recent studies have indicated that quinoline derivatives possess anticancer properties. For instance, compounds that share structural features with this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are often mediated through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

Neuroprotective Effects

The neuroprotective potential of similar compounds has been explored, particularly in models of neurodegenerative diseases. By inhibiting AChE and possibly modulating GPCR activity, these compounds may help protect neuronal cells from damage caused by oxidative stress and excitotoxicity .

Case Studies and Research Findings

- Study on AChE Inhibition : A study demonstrated that certain quinoline derivatives effectively inhibited AChE with varying potencies, suggesting that this compound may exhibit similar properties. This inhibition was linked to improved cognitive function in animal models .

- Antitumor Activity Assessment : In vitro studies have shown that related compounds induce cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved apoptosis induction via mitochondrial pathways .

- Neuroprotective Studies : Research indicated that compounds with similar structures could reduce neuronal death in models of Parkinson's disease by modulating neuroinflammatory responses and enhancing cholinergic signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.